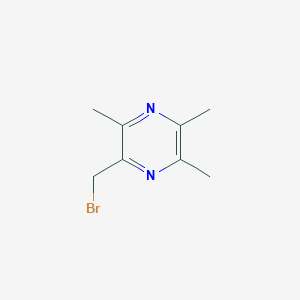

2-(Bromomethyl)-3,5,6-trimethylpyrazine

描述

Overview of Pyrazine (B50134) Derivatives in Chemical and Medicinal Research

Pyrazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4. bldpharm.com This structural motif is the foundation for a vast array of derivatives with diverse applications, from flavor and fragrance compounds to essential pharmaceuticals. bldpharm.commdpi.com

The exploration of pyrazine chemistry dates back to the 19th century, with some of the earliest synthesis reactions still being relevant today. frontiersin.org Foundational methods such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 laid the groundwork for accessing this class of compounds. frontiersin.org These early syntheses often involved the self-condensation of α-amino ketones. Initially identified in natural sources and as products of thermal reactions like the Maillard reaction in cooked foods, pyrazines were recognized for their potent aroma and flavor profiles. nih.gov This initial interest has since blossomed into a major field of study, revealing the critical roles of pyrazine derivatives in various biological processes and their potential as therapeutic agents.

Substituted pyrazines are of paramount importance in modern organic synthesis due to their prevalence in biologically active molecules and functional materials. The pyrazine core can be functionalized at various positions, leading to a wide range of physicochemical properties and biological activities. In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold" and is a key component in several clinically approved drugs. bldpharm.com

The versatility of the pyrazine nucleus allows for the synthesis of compounds with a broad spectrum of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.net The ability to introduce different substituents onto the pyrazine ring enables chemists to fine-tune the molecule's properties, such as solubility, lipophilicity, and target-binding affinity, which is a cornerstone of modern drug discovery. magtechjournal.com

Table 1: Examples of Pharmacological Activities of Substituted Pyrazines

| Pharmacological Activity | Example of Pyrazine-Containing Drug/Compound Class |

|---|---|

| Anticancer | Bortezomib, Gilteritinib bldpharm.comresearchgate.net |

| Antibacterial | Pyrazinamide bldpharm.com |

| Diuretic | Amiloride bldpharm.comresearchgate.net |

| Antiviral | Paritaprevir bldpharm.com |

Academic Relevance of 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a Synthetic Precursor

Among the many substituted pyrazines, this compound stands out as a particularly useful synthetic intermediate. Its structure combines a stable, aromatic pyrazine core with a reactive bromomethyl group, making it an ideal building block for constructing more complex molecules.

Ligustrazine, also known as tetramethylpyrazine, is a biologically active alkaloid naturally found in the rhizome of the traditional Chinese medicinal plant Ligusticum wallichii. frontiersin.org It is known for its neuroprotective and cardiovascular benefits. frontiersin.org Academic research has focused on synthesizing derivatives of ligustrazine to enhance its therapeutic properties, improve its stability, and explore new biological activities.

This compound is a pivotal precursor in the synthesis of advanced ligustrazine derivatives. The bromomethyl group serves as a reactive handle for introducing various functionalities onto the ligustrazine scaffold. For instance, in the synthesis of novel potential neuroprotective agents, a complex derivative, 2-((2-methoxy-4-(((3,5,6-trimethylpyrazin-2-yl)methoxy)methyl)phenoxy)methyl)-3,5,6-trimethylpyrazine, was created. rsc.org The synthesis of this molecule strongly suggests the use of this compound as the starting material, where the bromo group is displaced by a phenoxy nucleophile in a Williamson ether synthesis type of reaction.

Reaction Scheme: Proposed use of this compound

This table illustrates a general nucleophilic substitution reaction, a key transformation for this compound.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

|---|---|---|---|

| This compound | Phenol (or phenoxide) | 2-(Phenoxymethyl)-3,5,6-trimethylpyrazine | Williamson Ether Synthesis |

| This compound | Carboxylate | Ester Derivative | Esterification |

This strategic use of a brominated intermediate allows for the efficient coupling of the ligustrazine core with other pharmacologically relevant moieties, leading to hybrid molecules with potentially synergistic or novel therapeutic effects. rsc.org

The synthetic utility of this compound extends beyond the synthesis of simple ligustrazine derivatives. The presence of the bromomethyl group, a potent electrophile, opens the door to a wide array of chemical transformations. This functional group is highly susceptible to nucleophilic substitution reactions (typically SN2), enabling the covalent attachment of diverse molecular fragments.

This reactivity allows for the construction of intricate molecular architectures. For example, it can be used to link the pyrazine core to other heterocyclic systems, phenolic compounds, or long-chain linkers to create molecules with tailored properties for specific applications in medicinal chemistry and materials science. frontiersin.orgrsc.org The synthesis of the dimeric ligustrazine derivative mentioned previously, which contains two pyrazine units linked by a substituted phenoxy bridge, is a testament to this versatility. rsc.org Such complex structures are investigated for their potential to interact with multiple biological targets or to possess improved pharmacokinetic profiles. The ability to readily form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds makes this compound a valuable and versatile tool for organic chemists in the design and synthesis of novel functional molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVUIZLMIEGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544388 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79074-45-6 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 3,5,6 Trimethylpyrazine

Precursor Synthesis and Preparation of Starting Materials

The foundation for synthesizing 2-(Bromomethyl)-3,5,6-trimethylpyrazine lies in the availability of appropriately substituted pyrazine (B50134) rings. The most direct precursor is tetramethylpyrazine, also known as ligustrazine.

Tetramethylpyrazine (2,3,5,6-tetramethylpyrazine) serves as the principal starting material for the synthesis of this compound. magtechjournal.com This highly substituted pyrazine is valued in flavor and fragrance applications and is found in various fermented or roasted foods. thegoodscentscompany.com Its symmetrical structure, featuring four methyl groups on the pyrazine ring, provides four equivalent reactive sites for subsequent functionalization. The synthesis of the target compound proceeds by the selective monobromination of one of these methyl groups.

While not a direct precursor in the bromination of tetramethylpyrazine, 3,5,6-trimethylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of other functionalized trimethylpyrazine derivatives. ontosight.ai This compound is a heterocyclic aromatic organic compound featuring a pyrazine ring substituted with three methyl groups and one carboxylic acid group. ontosight.ai Its synthesis can be achieved through methods such as the condensation of diamines with di-carbonyl compounds, followed by methylation and oxidation steps. ontosight.ai The carboxylic acid functionality provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of various pyrazine-containing molecules for pharmaceutical or materials science applications. ontosight.ai

Bromination Reaction Protocols

The conversion of tetramethylpyrazine to this compound is achieved through a bromination reaction that specifically targets a methyl group attached to the pyrazine ring.

The most common and effective method for this transformation is a free radical bromination using N-Bromosuccinimide (NBS). wikipedia.orgnumberanalytics.com This reaction, often referred to as the Wohl-Ziegler reaction, is highly selective for the bromination of allylic and benzylic positions. wikipedia.orgorganic-chemistry.org The methyl groups on tetramethylpyrazine are considered "benzylic-like" due to their attachment to the aromatic pyrazine ring. NBS is favored over diatomic bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which minimizes competitive side reactions like addition to the aromatic ring. masterorganicchemistry.comaklectures.com The reaction typically involves refluxing the tetramethylpyrazine substrate with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄). wikipedia.org

| Reaction | Reagent | Substrate | Key Features |

|---|---|---|---|

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | Tetramethylpyrazine | Selective for benzylic-like positions; provides a low concentration of Br₂. |

To facilitate the formation of the necessary bromine radicals to initiate the chain reaction, a radical initiator is often required. wikipedia.org Benzoyl peroxide is a commonly used initiator in NBS brominations. When heated, benzoyl peroxide decomposes to form phenyl radicals, which can then abstract a hydrogen atom from a trace amount of HBr present to generate the initial bromine radical. This bromine radical subsequently abstracts a hydrogen atom from one of the methyl groups of tetramethylpyrazine, creating a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with a bromine molecule (generated from NBS) to form the desired product, this compound, and another bromine radical, thus propagating the chain reaction.

In addition to, or as an alternative to, chemical initiators, illumination can be used to promote the radical bromination. wikipedia.org Exposing the reaction mixture to light, such as from a tungsten lamp, provides the energy needed to homolytically cleave the weak N-Br bond in NBS or the Br-Br bond in the low-concentration bromine, generating the initial bromine radicals. aklectures.com This photochemical initiation provides another level of control over the reaction, allowing it to proceed under mild conditions. aklectures.com The combination of NBS and illumination is a well-established protocol for the selective bromination of benzylic positions.

| Initiation Method | Description | Example |

|---|---|---|

| Chemical Initiation | A chemical compound that decomposes to form free radicals. | Benzoyl Peroxide |

| Photochemical Initiation | Use of light energy to generate free radicals. | Tungsten Light Irradiation |

Solvent Systems and Reaction Conditions

The synthesis of this compound, typically achieved through the bromination of a methyl group on the pyrazine ring, is highly dependent on the appropriate choice of solvent and reaction conditions to ensure selectivity and high yield. The solvent not only facilitates the dissolution of reactants but also influences the reaction mechanism, particularly in free-radical brominations.

Carbon Tetrachloride as Solvent

Carbon tetrachloride (CCl₄) is a commonly employed solvent for the free-radical bromination of alkyl-substituted aromatic and heteroaromatic compounds, including pyrazines. Its utility stems from its inertness under radical conditions and its ability to dissolve both the alkylpyrazine substrate and the brominating agent, such as N-Bromosuccinimide (NBS).

In a procedure analogous to the synthesis of the target compound, the bromination of 2,3,5,6-tetramethylpyrazine (B1682967) to 2,3,5,6-tetrakis(bromomethyl)pyrazine utilizes carbon tetrachloride as the solvent. google.com The reaction is carried out at reflux temperature, and initiation is achieved through irradiation with high-wattage lamps, which promotes the homolytic cleavage of the N-Br bond in NBS to generate the bromine radical necessary for the reaction to proceed. google.com The non-polar nature of CCl₄ is ideal for this type of reaction, preventing side reactions that might occur with more reactive protic or polar aprotic solvents.

Table 1: Representative Reaction Conditions for Bromination of Alkylpyrazines in Carbon Tetrachloride

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) | Inert, non-polar solvent that dissolves reactants and facilitates radical chain reaction. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals, minimizing side reactions. |

| Initiation | Irradiation (e.g., 200 W lamps) | Provides the energy for homolytic cleavage of the N-Br bond to initiate the radical process. google.com |

| Temperature | Reflux | Ensures sufficient energy for reaction propagation while maintaining a controlled environment. google.com |

Purification and Handling Considerations for Research Applications

The purification of this compound is critical to remove unreacted starting materials, the succinimide (B58015) byproduct (if NBS is used), and any poly-brominated side products. Proper handling and storage are equally important to maintain the compound's integrity for research purposes.

Purification is often achieved through crystallization or recrystallization. google.com After the initial reaction workup, which typically involves filtering the succinimide byproduct and removing the solvent under reduced pressure, the crude product may be obtained as an oil. google.com This oil can be dissolved in a suitable solvent system, and the target compound is crystallized, often by cooling. google.com

Table 2: Purification Methods for this compound and Related Analogs

| Method | Solvent System(s) | Procedure Notes |

|---|---|---|

| Crystallization | Diethyl ether | The crude product is dissolved in diethyl ether and kept at a low temperature (e.g., 278 K) to induce the deposition of white crystalline material. google.com |

| Recrystallization | Ethanol (B145695) | The isolated solid is further purified by dissolving in hot ethanol and allowing it to cool, forming more refined crystals. google.com |

| Chromatography | Toluene/Light Petroleum | Thin-layer chromatography (TLC) can be used to monitor reaction progress and assess purity, with reported RF values for analogous compounds. google.com |

Due to the compound's potential reactivity and sensitivity, specific handling and storage protocols are necessary. It is often recommended to handle the material in a controlled environment.

Table 3: Handling and Storage Recommendations

| Parameter | Guideline | Rationale |

|---|---|---|

| Storage Temperature | 2-8°C | Refrigeration minimizes degradation over time. nih.gov |

| Atmosphere | Sealed in dry conditions | The compound may be hygroscopic or react with moisture. nih.govmobt3ath.com |

| Transportation | Cold-chain transportation | Ensures stability of the compound during shipment. nih.gov |

| Incompatible Materials | Strong oxidizing agents, strong acids | Avoidance of these materials prevents potentially hazardous or vigorous reactions. mobt3ath.comsciencemadness.org |

| General Handling | Keep away from heat, sparks, and open flames | Standard precaution for organic chemicals to prevent ignition or decomposition. mobt3ath.com |

Adherence to these purification and handling procedures is essential for obtaining and maintaining a high-purity sample of this compound for reliable and reproducible research applications.

Reactivity and Mechanistic Studies of 2 Bromomethyl 3,5,6 Trimethylpyrazine

Nucleophilic Substitution Reactions

The most characteristic reactions of 2-(bromomethyl)-3,5,6-trimethylpyrazine involve the displacement of the bromide ion by a nucleophile. This reactivity is analogous to that of benzylic halides, where the carbon atom is attached to an aromatic system.

Mechanism of Bromine Displacement

The displacement of bromine from the methylene (B1212753) (-CH2Br) group proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgembibe.com In this pathway, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, which acts as the leaving group. This backside attack occurs in a single, concerted step, leading to an inversion of configuration if the carbon were a stereocenter. libretexts.orgyoutube.com

Several factors favor the SN2 pathway over a unimolecular (SN1) mechanism:

Primary Carbon Center: The bromine is attached to a primary carbon, which is sterically accessible and thus highly susceptible to backside attack by nucleophiles. embibe.com

Carbocation Instability: An SN1 mechanism would require the formation of a pyrazinylmethyl carbocation intermediate. The pyrazine (B50134) ring, with its two electronegative nitrogen atoms, exerts an electron-withdrawing inductive effect, which would destabilize an adjacent positive charge. This destabilization makes the formation of the carbocation energetically unfavorable, thus disfavoring the SN1 route.

Reaction with Hydroxylic Compounds for Ether/Ester Formation

This compound readily reacts with oxygen-based nucleophiles, such as alkoxides and carboxylates, to form ethers and esters, respectively. These reactions are classic examples of the SN2 mechanism.

In a reaction analogous to the Williamson ether synthesis, an alkoxide ion (RO⁻), generated by deprotonating an alcohol with a strong base like sodium hydride, attacks the bromomethyl group to yield the corresponding ether. masterorganicchemistry.comwikipedia.org Similarly, reaction with a carboxylate salt (RCOO⁻Na⁺) in a suitable polar aprotic solvent results in the formation of a (3,5,6-trimethylpyrazin-2-yl)methyl ester. This method has been employed in the synthesis of prodrugs, such as 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine palmitate, to enhance biological half-life. magtechjournal.comresearchgate.net

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alkoxide (e.g., Sodium Ethoxide) | Ether | Py-CH₂Br + Na⁺⁻OCH₂CH₃ → Py-CH₂OCH₂CH₃ + NaBr |

| Carboxylate (e.g., Sodium Acetate) | Ester | Py-CH₂Br + Na⁺⁻OOCCH₃ → Py-CH₂OOCCH₃ + NaBr |

Table 1. Ether and Ester formation reactions (Py = 3,5,6-trimethylpyrazin-2-yl).

Reaction with Amine Nucleophiles for Amine Formation

Nitrogen nucleophiles, particularly primary and secondary amines, react efficiently with this compound to afford the corresponding N-substituted aminomethylpyrazine derivatives. This reaction is a direct alkylation of the amine via the SN2 pathway. While the outline refers to amidation, the direct reaction of an alkyl halide with an amine yields a substituted amine, not an amide. The formation of an amide bond would require a carboxylic acid or its derivative.

The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic methylene carbon, displacing the bromide ion. This process is a key step in building more complex pyrazine-containing structures for various applications.

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary Amine (e.g., Ethylamine) | Secondary Amine | Py-CH₂Br + CH₃CH₂NH₂ → Py-CH₂NHCH₂CH₃ + HBr |

| Secondary Amine (e.g., Diethylamine) | Tertiary Amine | Py-CH₂Br + (CH₃CH₂)₂NH → Py-CH₂N(CH₂CH₃)₂ + HBr |

Table 2. Amine formation reactions (Py = 3,5,6-trimethylpyrazin-2-yl).

Alkylation Reactions in Complex Molecule Construction

The ability of this compound to act as an effective alkylating agent makes it a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The (3,5,6-trimethylpyrazin-2-yl)methyl group can be introduced into a larger molecule to modify its steric, electronic, and pharmacological properties.

An example of this application is in the synthesis of novel derivatives of tetramethylpyrazine (TTMP), a compound known for its neuroprotective effects. The synthesis of compounds like 2-[[(1,1-dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine (TBN), a nitrone derivative designed as a free-radical scavenger, relies on the reactivity of the bromomethyl group to connect the pyrazine core to other functional moieties. nih.gov In such syntheses, the pyrazine compound serves as the electrophile in a nucleophilic substitution reaction with a functionalized nucleophile, demonstrating its utility in constructing molecules with potential therapeutic activity.

Coupling Reactions (e.g., Suzuki-Miyaura coupling for derivatives)

The bromomethyl group of this compound is not a suitable functional group for direct participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions typically require a halide (or triflate) to be directly attached to an sp²-hybridized carbon, such as one on the pyrazine ring itself. libretexts.orgorganic-chemistry.org

However, the pyrazine core is a common scaffold for diversification using such coupling methods. A prevalent strategy in synthetic chemistry involves the creation of a bromopyrazine derivative, where a bromine atom is substituted onto one of the ring's carbon atoms. This bromopyrazine can then serve as a versatile substrate in Suzuki-Miyaura reactions. mdpi.comnih.gov In this reaction, the bromopyrazine is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups to the pyrazine ring, creating a library of complex derivatives. Therefore, while the title compound is an alkylating agent, its derivatives are amenable to powerful C-C bond-forming coupling reactions.

Stereochemical Aspects and Regioselectivity in Reactions

The reactions of this compound are characterized by high regioselectivity and predictable stereochemical outcomes.

Regioselectivity: The compound possesses several potential reaction sites, including the protons on the methyl groups and the pyrazine ring. However, under the conditions typical for nucleophilic substitution, the bromomethyl group is overwhelmingly the most reactive site. The C-Br bond is significantly weaker and more polarized than the C-H bonds of the methyl groups or the aromatic ring, making the methylene carbon highly electrophilic. Consequently, nucleophilic attack occurs exclusively at this position, leading to excellent regioselectivity with no competing side reactions on other parts of the molecule. stackexchange.comacs.org

Stereochemical Aspects: The starting material, this compound, is an achiral molecule as it lacks any stereocenters. The key SN2 reactions it undergoes are stereospecific, meaning they proceed with a defined stereochemical outcome. utexas.edu The mechanism involves a backside attack by the nucleophile, which results in an inversion of the configuration at the reaction center. libretexts.orgyoutube.com While this principle is fundamental, it does not generate a chiral product from the achiral starting material unless the incoming nucleophile is itself chiral, which would result in the formation of diastereomers. For reactions with achiral nucleophiles, the product remains achiral.

Derivatization Strategies and Synthetic Transformations

Synthesis of Ligustrazine-Aromatic Acid Derivatives

The conjugation of the ligustrazine moiety with various aromatic acids has been a fruitful strategy in the development of new therapeutic agents. The reactive bromomethyl group of 2-(bromomethyl)-3,5,6-trimethylpyrazine serves as a key linker in these synthetic approaches.

Ligustrazine-Benzoic Acid Derivatives

A series of novel ligustrazine-benzoic acid derivatives have been synthesized to explore their potential neuroprotective effects. The synthetic strategy often involves the reaction of this compound with hydroxybenzoic acids. These reactions can lead to the formation of both ester and ether bonds, depending on the reaction conditions and the structure of the benzoic acid derivative. For instance, the combination of this compound with hydroxybenzoic acids under alkaline conditions can yield ligustrazinyloxybenzoic acid esters. Subsequent hydrolysis of the ester group can then provide the corresponding carboxylic acid derivatives. In some synthetic routes, selective esterification is achieved by carefully controlling the reaction temperature and the strength of the base used.

For example, the synthesis of (3,5,6-trimethylpyrazin-2-yl)methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate has been reported, showcasing the dual reactivity of the starting materials to form both an ether and an ester linkage in the final product. wikipedia.org

Table 1: Examples of Synthesized Ligustrazine-Benzoic Acid Derivatives

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| (3,5,6-trimethylpyrazin-2-yl)methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate | This compound, Vanillic acid | Esterification, Etherification | wikipedia.org |

| Ligustrazinyloxybenzoic acid esters | This compound, Hydroxybenzoic acids | Esterification, Etherification | wikipedia.org |

Ligustrazine-Triterpene Derivatives

The synthesis of hybrid molecules combining ligustrazine and triterpenes has been explored for the development of new anti-tumor agents. nih.gov In this approach, the carboxyl group of a triterpene is esterified with the hydroxymethyl group of a ligustrazine derivative, or an alkylation reaction is performed.

A common synthetic route involves the alkylation of pentacyclic triterpenes with this compound in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov This reaction leads to the formation of a ligustrazine-triterpene ester. For example, oleanolic acid, ursolic acid, and betulinic acid have been successfully conjugated with the ligustrazine moiety through this method. The resulting derivatives can be further modified, for instance, by reacting them with 3,5,6-trimethylpyrazine-2-carboxylic acid to generate more complex hybrid molecules. nih.gov

Table 2: Examples of Synthesized Ligustrazine-Triterpene Derivatives via Alkylation

| Triterpene Starting Material | Resulting Ligustrazine-Triterpene Derivative | Reagents and Conditions | Reference |

| Oleanolic acid | 3β-Hydroxyolea-12-en-28-oic acid-3,5,6-trimethylpyrazin-2-methyl ester | K₂CO₃, DMF, 85 °C, 1.5 h | nih.gov |

| Ursolic acid | 3β-Hydroxyurs-12-en-28-oic acid-3,5,6-trimethylpyrazin-2-methyl ester | K₂CO₃, DMF, 85 °C, 1.5 h | nih.gov |

| Betulinic acid | 3β-Hydroxy-lup-20(29)-ene-28-oic acid-3,5,6-trimethylpyrazin-2-methyl ester | K₂CO₃, DMF, 85 °C, 1.5 h | nih.gov |

Preparation of (Pyrazin-2-yl)methylamine Intermediates

The bromomethyl group of this compound is susceptible to nucleophilic attack by amines, leading to the formation of (pyrazin-2-yl)methylamine derivatives. These intermediates are valuable for the synthesis of a variety of biologically active compounds, including amide and guanidine (B92328) derivatives.

The synthesis of 3,5,6-trimethylpyrazine-2-methylamino-substituted benzoyl-guanidine derivatives has been reported, which inherently involves the formation of a C-N bond by the displacement of the bromine atom. nih.gov This transformation is a standard nucleophilic substitution reaction where the amino group acts as the nucleophile. The general reaction involves treating this compound with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen bromide byproduct. The resulting (3,5,6-trimethylpyrazin-2-yl)methylamine can then be used in subsequent reactions. For example, these intermediates can be acylated to form amides or can be reacted with other functional groups to build more complex molecules. nih.gov

Table 3: General Scheme for the Preparation of (Pyrazin-2-yl)methylamine Intermediates

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | N-((3,5,6-trimethylpyrazin-2-yl)methyl)-R¹,R²-amine |

Formation of Ester and Ether Bonds

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it an excellent substrate for reactions with oxygen nucleophiles, such as those found in carboxylic acids and hydroxy compounds, leading to the formation of ester and ether linkages, respectively.

Reactions with Carboxylic Acids

The reaction of this compound with carboxylic acids is a direct method for the synthesis of ligustrazine esters. This esterification is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. The carboxylate then displaces the bromide ion in an SN2 reaction.

This strategy has been employed in the synthesis of various derivatives. For instance, in the synthesis of novel ligustrazine derivatives as potential multi-target inhibitors for Alzheimer's disease, an intermediate was reacted with various carboxylic acid derivatives in the presence of anhydrous potassium carbonate in DMF to afford the desired ester products. magtechjournal.com This method is also integral to the synthesis of ligustrazine-triterpene derivatives, where the carboxylic acid function of the triterpene reacts with the bromomethyl group of the pyrazine (B50134) derivative. nih.gov

Reactions with Hydroxy Compounds

Ether linkages can be readily formed by reacting this compound with compounds containing hydroxyl groups, such as phenols and alcohols. Similar to esterification, this reaction is usually performed under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

This etherification reaction is a key step in the synthesis of many ligustrazine derivatives. For example, in the preparation of ligustrazine-benzoic acid derivatives, the phenolic hydroxyl group of hydroxybenzoic acids reacts with this compound to form an ether bond. wikipedia.org This approach has also been utilized in the synthesis of 3,5,6-trimethylpyrazine-2-methoxy substituted benzoyl-guanidine derivatives, where a methoxy (B1213986) group is introduced via an ether linkage. nih.gov The formation of these ether bonds is a versatile and widely used strategy for modifying the structure and properties of ligustrazine-based compounds.

Incorporation into Heterocyclic Systems

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it an excellent candidate for reactions with nucleophiles, facilitating the construction of various heterocyclic frameworks.

Synthesis of Benzo[b]thiophene Derivatives

Similar to the case of indole (B1671886) synthesis, the application of this compound in the synthesis of benzo[b]thiophene derivatives is not prominently featured in the available chemical literature. The construction of the benzo[b]thiophene ring system generally proceeds through pathways such as the cyclization of (2-alkynyl)thioanisoles or the reaction of 2-bromobenzaldehydes with thioglycolic acid derivatives. The potential utility of this compound in this context remains an area for future investigation.

Multi-step Synthetic Sequences and Reaction Cascades

The involvement of this compound in multi-step synthetic sequences and reaction cascades is not extensively documented. While its reactive nature suggests potential for such applications, specific, well-characterized examples are not readily found in the current body of scientific research. The development of novel synthetic methodologies could unlock the potential of this compound in more complex, one-pot, or sequential reaction pathways, leading to the efficient assembly of intricate molecular architectures.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

2-(Bromomethyl)-3,5,6-trimethylpyrazine serves as a quintessential electrophilic building block in organic synthesis. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the facile introduction of the trimethylpyrazine moiety into a wide array of molecules. This reactivity is the foundation for its use in creating extensive libraries of ligustrazine analogs.

The synthesis of this key intermediate often begins with 2,3,5,6-tetramethylpyrazine (B1682967) (ligustrazine). Through controlled oxidation, one of the methyl groups is converted to a hydroxymethyl group, yielding 2-hydroxymethyl-3,5,6-trimethylpyrazine. magtechjournal.com This alcohol can then be readily converted to the more reactive this compound using standard brominating agents. An alternative approach involves the direct bromination of tetramethylpyrazine using reagents like N-bromosuccinimide, which can lead to mono- or poly-brominated products depending on the reaction conditions. nih.gov

The resulting bromomethyl derivative is a potent alkylating agent, enabling chemists to forge new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility allows it to be conjugated with various pharmacophores, including natural products, heterocyclic systems, and other bioactive scaffolds, to generate novel hybrid molecules with potentially enhanced or entirely new biological activities.

Design and Synthesis of Biologically Active Ligustrazine Analogs

The core structure of ligustrazine is a recognized pharmacophore with a range of biological effects. By using this compound as a starting point, researchers have systematically designed and synthesized numerous analogs to probe and enhance these activities, leading to the discovery of potent agents in several therapeutic areas.

Anti-Tumor Agents

The quest for novel anticancer therapeutics has led to the development of numerous ligustrazine derivatives. By coupling the 3,5,6-trimethylpyrazin-2-ylmethyl moiety with other molecules known for their cytotoxic or anti-proliferative properties, scientists have created hybrid compounds with significant anti-tumor effects.

One strategy involves linking the ligustrazine scaffold to natural triterpenes. For instance, a series of ligustrazine-triterpene derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. nih.gov Compound 4a from this series, a conjugate of ligustrazine and a betulinic acid derivative, demonstrated potent activity against five different cancer cell lines, with IC₅₀ values often in the low micromolar range, in some cases surpassing the efficacy of the standard anticancer drug cisplatin. nih.gov

Another approach has been to create ligustrazine-heterocycle hybrids. A study detailing the synthesis of 33 such derivatives found that linking the trimethylpyrazine unit to various heterocyclic systems via a flexible alkyl chain could produce compounds with potent antiproliferative activity. frontiersin.orgfrontiersin.org Notably, compound 12-9 showed exceptional activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ value of 0.84 µM. frontiersin.orgfrontiersin.org Further studies confirmed that this compound could inhibit cancer cell proliferation and induce apoptosis. frontiersin.org

Similarly, ligustrazine-flavonoid derivatives have been explored. Compound 14 , a conjugate with naringenin, showed promising activity against the Bel-7402 liver cancer cell line (IC₅₀ = 10.74 µM) while exhibiting low toxicity towards normal human umbilical vein endothelial cells. nih.gov

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4a | Ligustrazine-Triterpene | Bel-7402 (Hepatocellular Carcinoma) | 4.11 | nih.gov |

| 4a | Ligustrazine-Triterpene | HT-29 (Colon Carcinoma) | 4.27 | nih.gov |

| 4a | Ligustrazine-Triterpene | MCF-7 (Breast Adenocarcinoma) | 5.23 | nih.gov |

| 12-9 | Ligustrazine-Heterocycle | MDA-MB-231 (Breast Adenocarcinoma) | 0.84 | frontiersin.orgfrontiersin.org |

| 12-9 | Ligustrazine-Heterocycle | MCF-7 (Breast Adenocarcinoma) | 1.61 | frontiersin.org |

| 14 | Ligustrazine-Flavonoid | Bel-7402 (Hepatocellular Carcinoma) | 10.74 | nih.gov |

| 19 | Ligustrazine-Flavonoid | MCF-7 (Breast Adenocarcinoma) | 10.43 | nih.gov |

Neuroprotective Compounds

Ligustrazine is known to possess neuroprotective properties, and extensive research has focused on creating derivatives with superior efficacy. Using this compound, scientists have synthesized analogs by forming ester, ether, and amide linkages with various phenolic compounds, which are also known for their neuroprotective and antioxidant activities. nih.gov

These derivatives have been evaluated for their ability to protect neuronal-like PC12 cells from chemically induced neurotoxicity (e.g., by cobalt chloride). Many of the synthesized analogs exhibited significantly better neuroprotective activities than the parent compound, ligustrazine. nih.govnih.gov For example, compound 2c , a ligustrazine-phenol ether derivative, was found to be the most potent in one study, with an EC₅₀ value of 1.07 µM, which was substantially lower than that of ligustrazine (EC₅₀ = 64.46 µM). nih.gov Another study identified a ligustrazine-vanillic acid amide derivative, VA-06 , as the most active compound with an EC₅₀ value of 17.39 µM. nih.gov These findings highlight how structural modification using the bromomethyl pyrazine (B50134) building block can dramatically enhance desired biological effects.

| Compound | Derivative Type | Assay | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| Ligustrazine (TMP) | Parent Compound | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 64.46 | nih.gov |

| T-VA | Ligustrazine-Vanillic Acid Ester | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 4.25 | nih.gov |

| 2c | Ligustrazine-Phenol Ether | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 1.07 | nih.gov |

| VA-06 | Ligustrazine-Vanillic Acid Amide | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 17.39 | nih.gov |

STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell survival, proliferation, and differentiation. Its persistent activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. nih.govmdpi.com Research has shown that the parent compound, ligustrazine, can effectively attenuate neuropathic pain by inhibiting the Janus Kinase (JAK)/STAT3 pathway. nih.gov It has also been found to inhibit inflammation in endometriosis by regulating the STAT3/IGF2BP1/RELA axis. nih.gov

This established link between the ligustrazine scaffold and STAT3 pathway modulation provides a strong rationale for using this compound to design and synthesize novel, more potent, and selective STAT3 inhibitors. By conjugating the trimethylpyrazine moiety with other known STAT3-inhibiting pharmacophores, researchers aim to develop next-generation therapeutics for cancer and inflammatory diseases. For example, a study on novel STAT3 inhibitors based on the structure of BBI608, a known cancer stemness inhibitor, led to the discovery of compound A11 , which potently inhibited STAT3 activation and suppressed tumor growth in vivo. nih.gov While this specific study did not start from the ligustrazine scaffold, it exemplifies the strategies that can be applied to create novel STAT3 inhibitors, a field where ligustrazine derivatives hold significant promise.

DprE1 Inhibitors for Tuberculosis Treatment

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents that act on novel targets. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for new drugs. nih.gov The pyrazine scaffold is a key component of pyrazinamide, a first-line tuberculosis drug, and has been incorporated into the design of novel DprE1 inhibitors.

Researchers have designed and synthesized series of pyrazine derivatives that exhibit potent inhibitory effects on DprE1. In one study, pyrazine hydrazinylidene derivatives were developed as noncovalent DprE1 inhibitors. nih.gov Three compounds from this series, T4, T7, and T12 , showed promising activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL. nih.gov Another study focused on hybrid compounds combining the pyrazine and 1,2,4-triazole (B32235) scaffolds. rsc.org This work identified eight compounds with noteworthy activity, including T4, T5, and T6 , which had MIC values of 10.62 µM. rsc.org These results underscore the potential of using the this compound building block to develop new classes of antitubercular drugs.

| Compound | Derivative Type | Target Strain | MIC | Source |

|---|---|---|---|---|

| T4 | Pyrazine Hydrazinylidene | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| T7 | Pyrazine Hydrazinylidene | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| T12 | Pyrazine Hydrazinylidene | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| T4 | Pyrazine-1,2,4-triazole | M. tuberculosis H37Rv | 10.62 µM | rsc.org |

| T5 | Pyrazine-1,2,4-triazole | M. tuberculosis H37Rv | 10.62 µM | rsc.org |

| T6 | Pyrazine-1,2,4-triazole | M. tuberculosis H37Rv | 10.62 µM | rsc.org |

Neuropeptide S Receptor Antagonists

The neuropeptide S (NPS) system is involved in modulating various central nervous system functions, including anxiety, arousal, and addiction. acs.orgmdpi.com Antagonists of the neuropeptide S receptor (NPSR) are therefore of significant interest for treating substance abuse disorders and other CNS conditions. acs.org Several classes of NPSR antagonists have been developed based on heterocyclic scaffolds, including those incorporating a pyrazine ring.

One prominent class is the oxazolo[3,4-a]pyrazine derivatives. acs.org Structure-activity relationship studies have been conducted on this scaffold to optimize potency and pharmacokinetic properties. acs.org For example, compound 21 from this class was found to be a potent NPSR antagonist with a pKB value of 7.82. acs.org Another analog, compound 34 , was shown to have a Ke of 36 nM and was effective at blocking NPS-induced activity in vivo, demonstrating that it could cross the blood-brain barrier. acs.org The synthesis of these complex heterocyclic systems often relies on building blocks that can be derived from or are analogous to pyrazine derivatives, highlighting the importance of scaffolds like this compound in the design of novel CNS-active agents.

Exploration in Drug Discovery and Development Pipelines

The chemical scaffold of this compound serves as a valuable starting point in the synthesis of novel compounds with potential therapeutic applications. Its utility is particularly noted in the derivatization of natural products, aiming to enhance their pharmacological profiles. Research in this area has focused on creating new chemical entities that merge the pyrazine moiety with established bioactive molecules.

A notable area of investigation involves the synthesis of derivatives of oleanolic acid, a naturally occurring triterpenoid (B12794562) with known cytotoxic properties. In one study, this compound was used as a key reagent to synthesize 3β-Hydroxyolea-12-en-28-oic acid-3,5,6-trimethylpyrazine-2-methyl ester (TOA). This compound, in turn, served as a precursor for a series of amino acid derivatives. The rationale behind this approach was to improve the hydrophilicity and, consequently, the biological activity of the parent compound.

The cytotoxic effects of these novel TOA-amino acid derivatives were evaluated against various cancer cell lines. The results indicated that the introduction of specific amino acid residues could significantly enhance the anticancer activity. For instance, the l-lysine (B1673455) ester derivative of TOA demonstrated potent cytotoxicity. Furthermore, select derivatives underwent preliminary toxicological assessment on normal mammalian kidney cells (MDCK cells) to evaluate their nephrotoxicity. These findings highlight the potential of using this compound to generate new anticancer drug candidates.

Beyond its application in creating oleanolic acid derivatives, this compound has been employed in the synthesis of derivatives of other natural products. These include modifications of shikimic acid and naringenin, suggesting a broader utility for this compound in generating diverse molecular architectures for drug discovery. A patent application also describes the synthesis of a ginkgolide B derivative, hinting at its potential use in developing agents for cardiovascular conditions like arteriosclerosis.

The primary role of this compound in these drug discovery endeavors is that of a reactive intermediate. The bromomethyl group provides a convenient handle for chemists to attach the trimethylpyrazine core to other molecules of interest, thereby creating hybrid compounds with potentially novel or enhanced biological activities.

Interactive Data Table: Cytotoxicity of TOA-Amino Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Nephrotoxicity (MDCK cells) IC50 (µM) |

| TOA-l-lysine ester | HepG2 | < 3.5 | 2.310 |

| TOA-l-arginine ester | HepG2 | < 3.5 | Not Reported |

| Cisplatin (control) | HepG2 | Not Reported | 3.691 |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(Bromomethyl)-3,5,6-trimethylpyrazine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for mapping out the hydrogen and carbon frameworks of the molecule.

Proton NMR (¹H-NMR) for Hydrogen Environments

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the different types of hydrogen atoms present in a molecule and their neighboring environments. In the case of this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the three methyl groups and the bromomethyl group.

The chemical shifts (δ) of these protons are influenced by their electronic environment. The protons of the methyl groups attached to the pyrazine (B50134) ring would likely appear as singlets in the aliphatic region of the spectrum. The protons of the bromomethyl (-CH₂Br) group are expected to resonate at a lower field (higher ppm value) compared to the methyl protons due to the deshielding effect of the adjacent electronegative bromine atom. The integration of these signals would correspond to the number of protons in each group, i.e., a 3:3:3:2 ratio for the three methyl groups and the bromomethyl group, respectively.

Table 1: Predicted ¹H-NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (on pyrazine ring) | ~2.3-2.6 | Singlet | 9H (total for 3 groups) |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer used. The above values are estimations based on typical ranges for similar structures.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum.

The spectrum would be expected to show signals for the carbon atoms of the pyrazine ring, the three methyl groups, and the bromomethyl group. The carbon atoms of the pyrazine ring would appear in the aromatic region of the spectrum. The carbons of the methyl groups would resonate at higher field (lower ppm values), while the carbon of the bromomethyl group would be shifted downfield due to the effect of the bromine atom.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine Ring Carbons | ~145-155 |

| -CH₃ Carbons | ~20-25 |

Note: These are estimated chemical shift ranges. Actual values may differ based on experimental conditions.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₁₁BrN₂), HRMS would be used to confirm the exact mass, which is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺, providing confirmation of the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the methyl and bromomethyl groups, as well as vibrations associated with the pyrazine ring.

Key expected vibrational frequencies include:

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹ for the methyl and bromomethyl groups.

C=N stretching (aromatic ring): Typically in the region of 1500-1600 cm⁻¹.

C-N stretching (aromatic ring): Usually observed between 1300-1400 cm⁻¹.

C-Br stretching: A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -CH₃, -CH₂Br | C-H Stretch | 2850-3000 |

| Pyrazine Ring | C=N Stretch | 1500-1600 |

| Pyrazine Ring | C-N Stretch | 1300-1400 |

Note: These are general ranges, and the actual spectrum may show more complex patterns due to the overall molecular structure.

Chromatographic Methods for Analysis and Purification of this compound

In the synthesis and characterization of this compound, chromatographic techniques are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity. The selection of the appropriate stationary and mobile phases is critical for the effective separation of the target compound from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate at various time intervals, chemists can track the consumption of the starting material (e.g., 2,3,5,6-tetramethylpyrazine) and the formation of the desired brominated product.

The choice of eluent (mobile phase) is crucial for achieving clear separation between the reactant and product spots on the TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). Given the structural similarity of this compound to other brominated aromatic compounds and pyrazine derivatives, suitable solvent systems can be inferred. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297), to modulate the retention factor (Rf) of the compounds. For a moderately polar compound like this compound, a higher ratio of the non-polar solvent is typically used.

Visualization of the spots on the TLC plate after development is usually accomplished under UV light, where the pyrazine ring will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. Staining with a potassium permanganate (B83412) solution can also be used for visualization. orgsyn.org

Table 1: Representative TLC Conditions for Monitoring Related Brominated Heterocyclic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (5:1, v/v) orgsyn.org |

| Visualization | UV light (254 nm), Potassium Permanganate stain orgsyn.org |

| Expected Observation | The product, this compound, is expected to have a different Rf value than the less polar starting material, allowing for clear visual tracking of the reaction's progression. |

Flash Chromatography for Purification

Following the completion of the synthesis reaction, flash chromatography is the standard technique employed for the purification of the crude this compound on a preparative scale. theseus.fi This method is a form of air-pressure-driven column chromatography that allows for faster and more efficient separations than traditional gravity-fed column chromatography. theseus.fi

The process involves loading the crude product onto a column packed with silica gel. The selection of the eluent system is often guided by the results from the preliminary TLC analysis. theseus.fi A solvent system that provides a good separation of Rf values on the TLC plate will typically translate well to flash chromatography. For purifying compounds of intermediate polarity, such as brominated pyrazines, common eluents include mixtures of hexanes and ethyl acetate or hexanes and dichloromethane. orgsyn.orgorgsyn.org The purification of 3,5-dibromo-2-pyrone, for example, is effectively achieved using a hexane-dichloromethane system. orgsyn.org Similarly, various pyrazine metabolites have been purified using silica gel chromatography with an ethyl acetate/hexane eluent. nih.gov

Fractions are collected as the eluent passes through the column and are typically analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Table 2: Typical Flash Chromatography Parameters for Purifying Related Pyrazine and Brominated Compounds

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) orgsyn.org |

| Mobile Phase (Eluent) | Isocratic or Gradient Elution with Hexane/Dichloromethane orgsyn.org or Hexane/Ethyl Acetate orgsyn.orgnih.gov |

| Loading Method | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and applied to the column. orgsyn.org |

| Fraction Analysis | Thin-Layer Chromatography (TLC) theseus.fi |

| Outcome | Isolation of this compound with high purity. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the final purity of the synthesized this compound. While supplier data often indicates purities of around 98%, the specific HPLC methods are proprietary. However, standard methods for purity assessment of similar small organic molecules can be readily applied.

Reversed-phase HPLC is the most common mode used for this purpose. In this setup, a non-polar stationary phase (typically a C18-modified silica column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The high resolving power of HPLC allows for the separation of the main product from even trace amounts of impurities. A UV detector is typically used for detection, as the pyrazine ring possesses a strong chromophore that absorbs UV light.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Conditions for Purity Analysis of Related Aromatic Compounds

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Octadecylsilyl silica gel (C18), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a wavelength suitable for the pyrazine ring (e.g., ~260-280 nm) |

| Outcome | A chromatogram showing a major peak for the product, allowing for quantitative purity assessment (e.g., >98%). |

Computational Studies and Theoretical Insights

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are pivotal in modern drug discovery and materials science for exploring the interactions between a ligand and a target receptor. For derivatives of the pyrazine (B50134) family, these studies help elucidate binding modes, predict binding affinities, and understand the structural basis of biological activity.

A notable example involves the study of 3-(pyrazin-2-yl)-1H-indazole derivatives as potential inhibitors of PIM-1 kinase, a significant target in cancer therapy. researchgate.net In such studies, the three-dimensional structures of the pyrazine derivatives are computationally modeled and then "docked" into the active site of the target protein (PIM-1 kinase). The primary goal is to identify the most stable binding conformation and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The results of these docking studies can reveal crucial structural features for inhibitory activity. For instance, analyses might show that specific residues within the PIM-1 kinase active site, such as Glu171, Glu121, and Lys67, form essential hydrogen bonds with the pyrazine derivatives. researchgate.net The pyrazine ring itself may engage in important hydrophobic or aromatic stacking interactions. This information is invaluable for rational drug design, allowing chemists to modify the derivative structure to enhance these key interactions and, consequently, improve inhibitory potency.

Table 1: Key Amino Acid Interactions in Docking Studies of Pyrazine Derivatives with PIM-1 Kinase

| Interacting Residue | Interaction Type |

|---|---|

| Glu171 | Hydrogen Bond |

| Glu121 | Hydrogen Bond |

| Lys67 | Hydrogen Bond |

| Asp128 | Hydrogen Bond |

| Asp186 | Hydrogen Bond |

Data sourced from studies on 3-(pyrazin-2-yl)-1H-indazole derivatives. researchgate.net

Quantum Chemical Calculations for Electronic Structure (general pyrazine context)

Quantum chemical calculations are employed to understand the electronic structure of the pyrazine ring, which is the core of 2-(Bromomethyl)-3,5,6-trimethylpyrazine. These calculations provide fundamental information about molecular orbitals, electron distribution, and electronic transitions. nsf.gov

Methods like Density Functional Theory (DFT) and ab initio calculations are used to investigate the ground and excited electronic states of pyrazine. researchgate.netmdpi.com Studies have focused on characterizing the nπ* and ππ* states, which are crucial for understanding the molecule's photophysical and photochemical properties. researchgate.net The calculations help determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which (the HOMO-LUMO gap) is an important indicator of molecular reactivity and stability. mdpi.com

For the parent pyrazine molecule, extensive calculations have been performed to assign its ionization potentials and electronic absorption spectra. nsf.govresearchgate.net These theoretical investigations corroborate experimental findings and provide a detailed picture of the ordering and nature of its molecular orbitals. researchgate.netaip.org For example, calculations have confirmed that the lowest ionization potential corresponds to the removal of an electron from a non-bonding (n) orbital localized on the nitrogen atoms. researchgate.net This fundamental understanding of the pyrazine core's electronic behavior is transferable and essential for interpreting the properties of its more complex derivatives.

Table 2: Calculated Electronic Properties of the Pyrazine Ring

| Property | Description | Significance |

|---|---|---|

| nπ* states | Electronic excited states involving the promotion of a non-bonding electron to an anti-bonding π orbital. | Influences photophysical properties and reactivity. researchgate.net |

| ππ* states | Electronic excited states involving the promotion of a π electron to an anti-bonding π orbital. | Important for understanding UV-Vis absorption spectra. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and electronic transitions. mdpi.com |

In Silico Prediction of Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to correlate the chemical structure of compounds with their biological activity. nih.gov These models create a mathematical relationship between molecular descriptors (physicochemical properties, topological indices, etc.) and a measured activity, allowing for the prediction of the activity of new, unsynthesized compounds. mdpi.com

For pyrazine derivatives, 3D-QSAR studies have been successfully applied. In the case of 3-(pyrazin-2-yl)-1H-indazole inhibitors of PIM-1 kinase, a 3D-QSAR model was developed to identify the key structural features required for high potency. researchgate.net The process involves aligning a series of known active and inactive compounds and generating a pharmacophore model, which represents the spatial arrangement of essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

The resulting QSAR models, often visualized with contour maps, indicate regions where certain properties are favorable or unfavorable for activity. For example, a model might show that bulky, electron-withdrawing groups at a specific position on the pyrazine ring decrease activity, while a hydrogen bond donor at another position increases it. researchgate.net These predictive models are statistically validated to ensure their robustness and are instrumental in screening virtual libraries of compounds to prioritize synthesis and testing, thereby accelerating the discovery process. researchgate.netmonash.edu

Table 3: Common Descriptors in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Partial Atomic Charges | Influences electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Defines the required shape and size for binding. |

| Hydrophobic | LogP (Partition Coefficient) | Governs membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about molecular branching and structure. |

| Pharmacophoric | H-bond donors/acceptors, Aromatic rings | Represents key features for specific ligand-receptor interactions. researchgate.net |

Structure Activity Relationship Sar Studies of Derivatives

Correlation Between Structural Modifications and Biological Activities

Research into the derivatives of 2-(bromomethyl)-3,5,6-trimethylpyrazine has primarily focused on its use as a synthon to introduce the 3,5,6-trimethylpyrazine-2-methyl moiety into larger molecules, such as natural products, to enhance their pharmacological profiles. A notable example is the conjugation of this pyrazine (B50134) derivative with oleanolic acid to create novel cytotoxic agents.

In a study focused on creating amino acid derivatives of a ligustrazine-oleanolic acid conjugate (TOA), where ligustrazine is tetramethylpyrazine, this compound was a key intermediate. The subsequent modifications involved attaching various amino acids to the TOA structure. The cytotoxic activity of these new derivatives was then evaluated against several cancer cell lines. The findings indicated a clear correlation between the nature of the amino acid substituent and the observed biological activity. For instance, derivatives with smaller, polar, or basic amino acids tended to exhibit enhanced hydrophilicity and biological activity. mdpi.com

A negative correlation was observed between the cytotoxicity and the length of the amino acid's branched carbon chain. Specifically, the cytotoxic potency decreased in the order of glycine (B1666218) > l-alanine (B1666807) > l-leucine (B1674790) > l-isoleucine (B559529) > l-valine (B1682139) derivatives. Furthermore, derivatives containing a cyclic secondary amine, such as l-proline, showed better cytotoxicity than those with a cyclic acylamino group like l-tryptophan. The introduction of additional amino groups, as in the l-lysine (B1673455) derivative, was also found to enhance the cytotoxic activity. researchgate.net

| Compound | Amino Acid Substituent | Cytotoxicity (IC50, μM) on HepG2 Cells |

|---|---|---|

| 6a | Glycine | < 3.5 |

| 6b | L-Alanine | Data not specified |

| 6c | L-Proline | Data not specified |

| 6d | L-Valine | Data not specified |

| 6e | L-Isoleucine | Data not specified |

| 6f | L-Leucine | Data not specified |

| 6g | L-Lysine | < 2.5 |

| 6j | L-Tryptophan | Data not specified |

Identification of Pharmacophoric Features

In the context of the ligustrazine-oleanolic acid derivatives, the essential pharmacophoric components can be considered as:

The Pyrazine Ring System: The core trimethylpyrazine structure is fundamental to the activity.

The Linker: The methyl group at the 2-position, derived from the bromomethyl group, serves as a linker to attach the pyrazine moiety to the larger molecular scaffold.

The Appended Functional Groups: The nature of the groups attached to the other parts of the molecule, such as the amino acids in the TOA derivatives, plays a significant role in modulating the activity. Features like hydrophilicity, charge, and steric bulk of these appended groups are critical. For example, the presence of a basic amino group in the lysine (B10760008) derivative was shown to be beneficial for cytotoxicity. researchgate.net

Impact of Substituent Effects on Efficacy and Selectivity

The substituents introduced through the modification of molecules containing the 3,5,6-trimethylpyrazine-2-methyl group have a profound impact on both the efficacy and potentially the selectivity of the resulting compounds.

As demonstrated in the study of TOA-amino acid derivatives, the choice of amino acid substituent directly influences the cytotoxic efficacy. Key observations include:

Steric Hindrance: Increasing the length and branching of the carbon chain of the amino acid substituent generally leads to a decrease in cytotoxic activity. researchgate.net This suggests that steric bulk at this position may hinder the interaction of the molecule with its biological target.

Polarity and Charge: The introduction of small, polar, or basic amino acids enhances the biological activity. This could be attributed to improved water solubility, facilitating better bioavailability, or to specific electrostatic interactions with the target. The enhanced activity of the lysine derivative, which contains two amino groups, supports the importance of basic functionalities. mdpi.comresearchgate.net

Conformational Rigidity: The superior activity of the proline derivative (a cyclic secondary amine) compared to the tryptophan derivative (a cyclic acylamino compound) might be related to the conformational constraints imposed by the proline ring, which could lock the molecule in a more bioactive conformation. researchgate.net

While the available research primarily focuses on efficacy, the differential cytotoxicity of these derivatives against various cancer cell lines suggests that substituents could also influence selectivity, though more extensive studies are needed to confirm this.

Rational Design Principles for Optimized Derivatives

Based on the existing SAR data, several rational design principles can be formulated for the development of optimized derivatives of this compound:

Hybrid Molecule Approach: The 3,5,6-trimethylpyrazine-2-methyl moiety can be effectively used as a building block to create hybrid molecules by conjugating it with other pharmacologically active scaffolds, such as natural products. This strategy aims to combine the beneficial properties of both parent molecules.

Modulation of Physicochemical Properties: Lipophilicity is a key factor in drug design, influencing cell permeability and other biological processes. mdpi.com The introduction of polar or ionizable groups, such as small amino acids, can be used to fine-tune the hydrophilicity of the derivatives, potentially leading to improved pharmacokinetic profiles and enhanced biological activity. mdpi.comresearchgate.net

Minimizing Steric Hindrance: To maximize efficacy, it is generally advisable to avoid large, bulky substituents at positions that are sensitive to steric effects. The SAR of the TOA-amino acid derivatives suggests that smaller substituents are preferred. researchgate.net

Incorporation of Basic Centers: The inclusion of basic functional groups, like amino groups, appears to be a favorable strategy for enhancing the cytotoxic activity of these derivatives. This could be due to improved interactions with biological targets or enhanced cellular uptake. researchgate.net

Further research, including computational modeling and a broader range of structural modifications, would be beneficial to refine these design principles and to fully elucidate the therapeutic potential of derivatives based on the this compound scaffold.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrazine (B50134) derivatives is an active area of research. nih.gov Traditional synthetic routes for compounds like 2-(Bromomethyl)-3,5,6-trimethylpyrazine often involve multi-step processes that may use hazardous reagents and generate significant waste. For instance, the synthesis of the related compound 2,3,5,6-tetrakis(bromomethyl)pyrazine involves the use of N-bromosuccinimide and carbon tetrachloride under irradiation. nih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For this compound, this could involve:

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors. sigmaaldrich.com

Catalytic Methods: Employing highly efficient and selective catalysts, such as palladium-based systems used in other heterocyclic syntheses, to reduce reaction times and energy consumption. mdpi.com

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

An example of a synthetic strategy for a related pyrazine involved the use of N-oxides as key intermediates, which demonstrates the utility of strategic functionalization in building complex pyrazine molecules. mdpi.com Future work could adapt such strategies to create a more streamlined and sustainable synthesis for the title compound.

Development of Next-Generation Derivatives with Enhanced Potency and Specificity

The core structure of this compound is ripe for chemical modification to develop next-generation derivatives with improved pharmacological profiles. The bromomethyl group is a reactive handle that allows for the introduction of various functional groups, enabling the creation of a diverse library of new chemical entities.

Strategies for Derivative Development:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine core and the bromomethyl substituent to understand how different chemical features influence biological activity. This could involve introducing different alkyl or aryl groups on the pyrazine ring or replacing the bromine atom with other functionalities (e.g., thiols, amines, azides) to probe interactions with biological targets.

Prodrug Design: Enhancing the pharmacokinetic properties of the parent compound by converting it into a prodrug. For example, a related compound, 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine, was converted into a palmitate ester prodrug to potentially increase its biological half-life. magtechjournal.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

The table below illustrates potential modifications to the this compound scaffold to generate novel derivatives.

| Modification Site | Rationale | Potential Functional Groups |

| Bromomethyl Group | Introduce diverse functionalities to modulate target binding and physicochemical properties. | -OH, -SH, -NHR, -N₃, -OR |

| Pyrazine Ring Methyl Groups | Alter steric and electronic properties to enhance target specificity. | -Ethyl, -Propyl, -Cyclopropyl, -Phenyl |

| Pyrazine Nitrogen Atoms | Modify basicity and hydrogen bonding capacity. | N-oxide formation |

Advanced Mechanistic Elucidation of Biological Interactions

Understanding the precise mechanism of action is critical for the development of any therapeutic agent. For this compound and its future derivatives, advanced studies will be required to elucidate their interactions with biological systems at the molecular level.

Key Research Areas:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or receptors that the compound interacts with.

Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems. The metabolism of the related 2,3,5-trimethylpyrazine (B81540) is known to involve cytochrome P-450-catalyzed oxidation of the alkyl side chains to form alcohols and carboxylic acids. nih.gov Similar pathways could be explored for this compound.

Enzyme Kinetics and Inhibition Studies: If the compound targets an enzyme, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Cellular Signaling Pathway Analysis: Determining the downstream effects of the compound's interaction with its target, including its impact on key cellular signaling pathways.

Integration with Modern Drug Discovery Technologies

The progression of this compound from a lead compound to a clinical candidate can be significantly accelerated by integrating modern drug discovery technologies.

Enabling Technologies:

High-Throughput Screening (HTS): Screening large libraries of derivatives against specific biological targets to quickly identify compounds with the desired activity.

Computational Chemistry and Molecular Modeling: Using computer simulations to predict how the compound and its analogs will bind to a target protein. This allows for the rational design of more potent and selective molecules before their actual synthesis, saving time and resources.